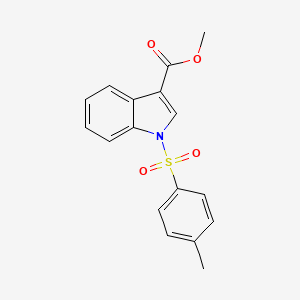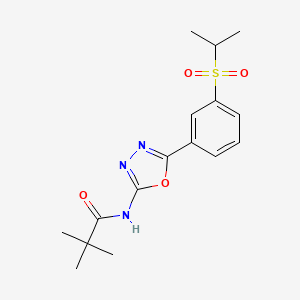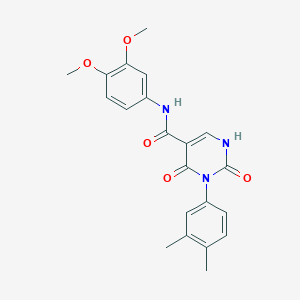
1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one” can be analyzed using various techniques such as 1H-NMR and 13C-NMR . The 1H-NMR spectrum would show peaks corresponding to the hydrogen atoms in the molecule, while the 13C-NMR spectrum would show peaks corresponding to the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its UV max can be determined using UV-Vis spectroscopy .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one” contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, it can be used in the synthesis of various piperazine derivatives .
Development of Antimicrobial Agents
Fluoroquinolones are a type of important synthetic antibacterial agents used broadly and effectively in clinic for infectious diseases . The compound “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one” can be used in the structural modification of the fluoroquinolone framework to provide newer congeners with improved potency and efficacy to conquer the fluoroquinolone-resistant pathogens commonly encountered in the hospital environment .
Inhibition of Bacterial Pathogens
Some derivatives of “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one” showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL which is 16-fold more potent than ciprofloxacin . This suggests that it can be used in the development of new drugs to treat infections caused by drug-resistant bacteria .
Synthesis of Pyrazoline and Pyrazole Derivatives
The compound “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one” can be used in the synthesis of pyrazoline and pyrazole derivatives . These derivatives have various applications in medicinal chemistry .
Protein Kinase Inhibition Activity
The synthesized oxadiazolopiperazine derivatives of “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one” showed protein kinase inhibition activity . This suggests that it can be used in the development of new drugs to treat diseases related to protein kinases .
Development of Antifungal Agents
Some derivatives of “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one” maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that it can be used in the development of new antifungal agents .
properties
IUPAC Name |
1-cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)20(26)15-13-19(25)24(14-15)18-3-1-2-4-18/h5-8,15,18H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAYVDIDVIGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2620227.png)
![5-[(4-Chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620228.png)
![4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2620229.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2620232.png)
![7-(furan-2-yl)-2-(piperidin-1-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2620233.png)



![2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2620239.png)
![1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2620240.png)


